

"potential research applications of Butyl 4-[(chloroacetyl)amino]benzoate"

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Compound of Interest

Compound Name: Butyl 4-[(chloroacetyl)amino]benzoate

Cat. No.: B1330269

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An In-depth Technical Guide to the Potential Research Applications of **Butyl 4-[(chloroacetyl)amino]benzoate**

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Butyl 4-[(chloroacetyl)amino]benzoate is a derivative of the local anesthetic Butamben (Butyl 4-aminobenzoate). The introduction of a chloroacetyl group transforms this molecule from a simple anesthetic precursor into a highly versatile research tool with significant potential in medicinal chemistry and chemical biology. The chloroacetyl moiety is a well-established electrophilic "warhead" capable of forming covalent bonds with nucleophilic amino acid residues in proteins, primarily cysteine. This property positions **Butyl 4-[(chloroacetyl)amino]benzoate** as a valuable scaffold for the development of targeted covalent inhibitors (TCIs) and as a reactive intermediate for the synthesis of more complex bioactive molecules. This guide will explore the synthesis, chemical reactivity, and potential research applications of this compound, providing a technical foundation for its use in drug discovery and chemical probe development.

Core Chemistry and Synthesis

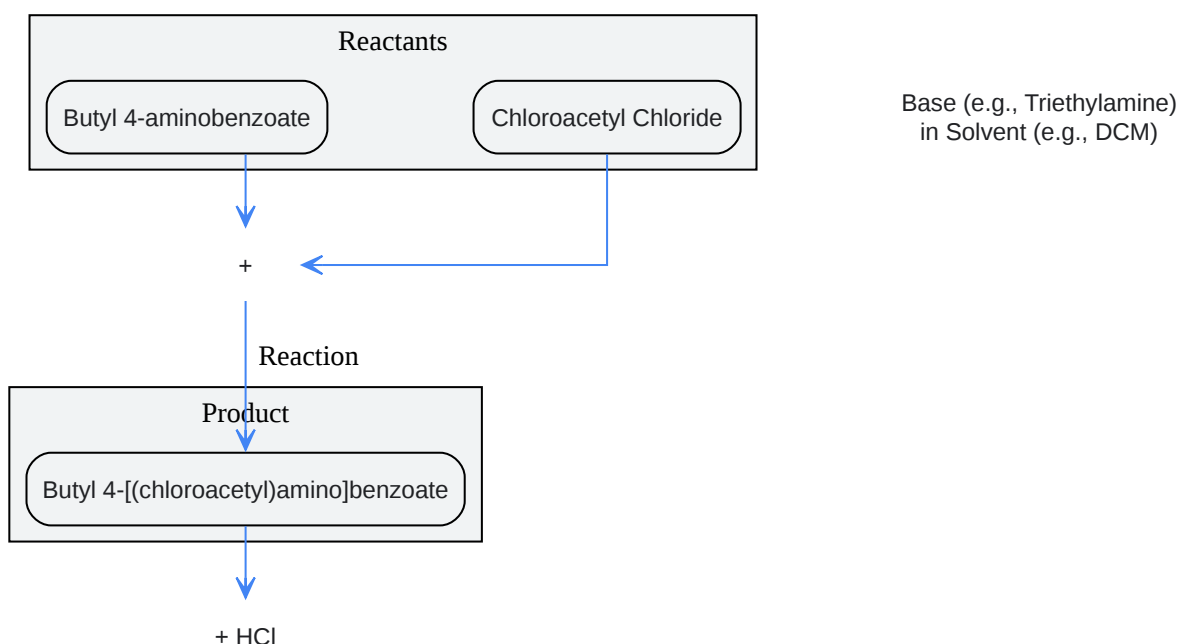
The defining feature of **Butyl 4-[(chloroacetyl)amino]benzoate** is the N-chloroacetyl group. This functional group is an alpha-halo amide, which renders the methylene carbon electrophilic

and susceptible to nucleophilic attack. This reactivity is the basis for its potential as a covalent modifier of biological macromolecules.

Synthesis Protocol

The synthesis of **Butyl 4-[(chloroacetyl)amino]benzoate** is a straightforward N-acylation of its parent amine, Butyl 4-aminobenzoate.[1][2][3]

Reaction Scheme:



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Caption: Synthesis of **Butyl 4-[(chloroacetyl)amino]benzoate**.

Experimental Protocol: Synthesis of **Butyl 4-[(chloroacetyl)amino]benzoate**

- Dissolution: Dissolve Butyl 4-aminobenzoate (1 equivalent) in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) in a round-bottom flask under an

inert atmosphere (e.g., nitrogen or argon).

- **Base Addition:** Add a non-nucleophilic base, such as triethylamine (1.1 equivalents) or diisopropylethylamine (DIPEA), to the solution to act as an HCl scavenger.
- **Cooling:** Cool the reaction mixture to 0°C using an ice bath.
- **Acylation:** Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Research Applications

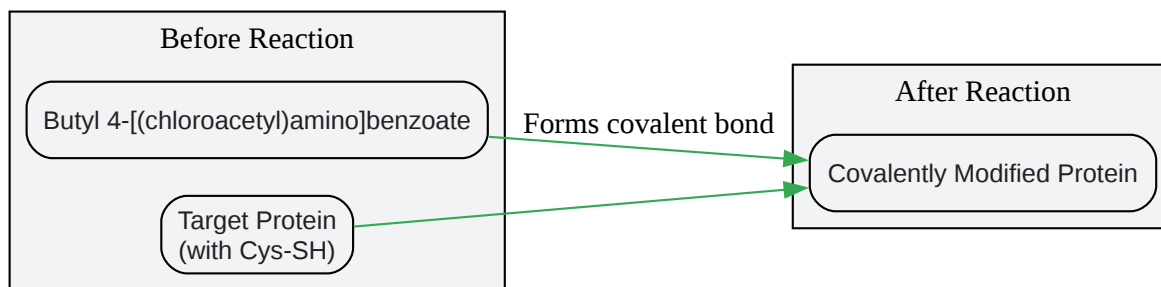
The primary research value of **Butyl 4-[(chloroacetyl)amino]benzoate** lies in its potential as a covalent ligand. The benzoate ester portion can act as a scaffold to bind non-covalently to a target protein, positioning the chloroacetyl "warhead" to react with a nearby nucleophile.

Development of Targeted Covalent Inhibitors (TCIs)

Covalent inhibitors offer advantages of high potency, prolonged duration of action, and the ability to target proteins that are challenging for non-covalent inhibitors.^{[4][5]} The chloroacetyl group is a proven warhead for this purpose.^{[6][7]}

Mechanism of Covalent Inhibition:

The chloroacetyl group reacts with the thiol side chain of a cysteine residue via a nucleophilic substitution reaction, forming a stable thioether bond and releasing HCl.



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Caption: Covalent modification of a target protein.

Potential Therapeutic Targets:

- **Anticancer Agents:** Many kinases, such as Epidermal Growth Factor Receptor (EGFR), have cysteine residues in or near their active sites. Derivatives of 4-aminobenzoate have already shown promise as EGFR inhibitors.[8][9] **Butyl 4-[(chloroacetyl)amino]benzoate** could serve as a starting point for developing covalent EGFR inhibitors for cancer therapy.
- **Antimicrobial Agents:** The compound could be screened against essential bacterial enzymes. For example, MurA, an enzyme in the peptidoglycan biosynthesis pathway, is a validated target for covalent inhibitors containing a chloroacetamide warhead.[6]
- **Antiviral Agents:** Viral proteases, such as the SARS-CoV-2 3C-like protease (3CLpro), rely on a catalytic cysteine and are prime targets for covalent inhibition.[10] The chloroacetyl moiety could be incorporated into scaffolds that recognize the protease active site.

Chemical Biology Probes

The reactive nature of **Butyl 4-[(chloroacetyl)amino]benzoate** makes it suitable for developing chemical probes to study protein function.

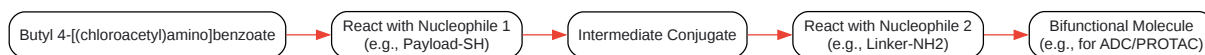
- **Activity-Based Protein Profiling (ABPP):** The compound could be modified with a reporter tag (e.g., a fluorophore or biotin) to create an activity-based probe. This probe could be used to covalently label and identify new drug targets in complex biological systems.

- **Mapping Binding Pockets:** By identifying the specific residue that is covalently modified (e.g., through mass spectrometry-based proteomics), the compound can help map the binding pocket of a target protein, aiding in structure-based drug design.

Intermediate for Complex Molecule Synthesis

The chloroacetyl group is a versatile chemical handle for further elaboration.

- **Linker Chemistry:** The compound can act as a bifunctional linker. The chloroacetyl group can be displaced by nucleophiles (e.g., thiols, amines) to attach it to other molecules. This is a key strategy in the synthesis of:
 - **Antibody-Drug Conjugates (ADCs):** Where a cytotoxic payload is linked to an antibody.^[11]
 - **PROTACs (Proteolysis Targeting Chimeras):** Which link a target protein to an E3 ubiquitin ligase.



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Caption: Workflow for use as a bifunctional intermediate.

Quantitative Data from Related Compounds

While no specific biological activity data for **Butyl 4-[(chloroacetyl)amino]benzoate** is publicly available, data from structurally related compounds provide a strong rationale for its investigation.

Table 1: In Vitro Cytotoxicity of Related 4-amino-3-chloro Benzoate Derivatives against Cancer Cell Lines^[8]

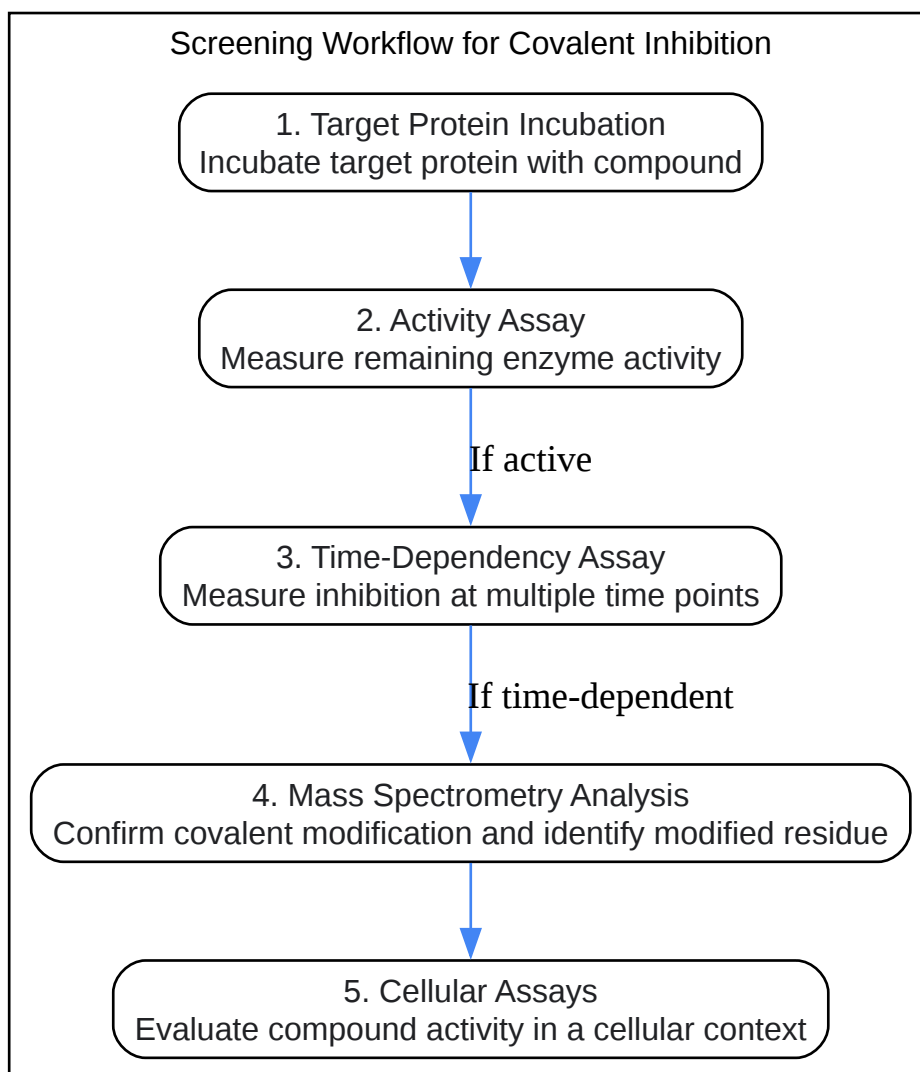
Compound	Target	A549 IC ₅₀ (μM)	HepG2 IC ₅₀ (μM)	HCT-116 IC ₅₀ (μM)
N5a (Hydrazine-1-carbothioamide derivative)	EGFR	1.12	2.45	1.89
Erlotinib (Reference Drug)	EGFR	1.58	3.11	2.56

Table 2: Inhibitory Activity of Chloroacetamide-Based Inhibitors against Bacterial MurA[6]

Compound ID	Target	E. coli MurA IC ₅₀ (μM)
1	MurA	5.6
2	MurA	12.3
3	MurA	21.0

Proposed Experimental Workflow for Screening

A typical workflow to evaluate **Butyl 4-[(chloroacetyl)amino]benzoate** as a covalent inhibitor is outlined below.



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Caption: Experimental workflow for covalent inhibitor screening.

Protocol: Mass Spectrometry Analysis to Confirm Covalent Binding

- Incubation: Incubate the target protein (e.g., 10 μ M) with an excess of **Butyl 4-[(chloroacetyl)amino]benzoate** (e.g., 100 μ M) for various time points (0, 15, 30, 60 minutes) at room temperature.
- Quenching: Stop the reaction by adding a quenching agent (e.g., dithiothreitol) or by denaturation with urea and addition of iodoacetamide to cap any unreacted cysteines.

- Digestion: Digest the protein into smaller peptides using a protease such as trypsin.
- LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: Search the MS/MS data for a peptide with a mass shift corresponding to the addition of the Butyl 4-[(acetyl)amino]benzoate moiety (mass of the compound minus chlorine). The MS/MS fragmentation pattern will confirm the exact site of modification.

Conclusion

Butyl 4-[(chloroacetyl)amino]benzoate is more than a simple derivative of a known local anesthetic; it is a promising and versatile tool for modern chemical biology and drug discovery. Its potential stems from the reactive chloroacetyl group, which enables its use as a scaffold for targeted covalent inhibitors, as a component in activity-based probes, and as a reactive intermediate for constructing complex molecular architectures. The straightforward synthesis and the well-documented reactivity of the chloroacetyl warhead make this compound an attractive starting point for research programs targeting a wide range of diseases, including cancer, as well as bacterial and viral infections. Further investigation into its biological activities is highly warranted.

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